3-(tert-Butyl)-5-iodobenzoic acid

描述

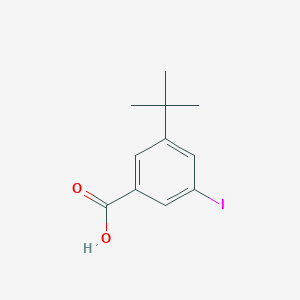

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-tert-butyl-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMRQBVKCBAPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646940 | |

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-29-6 | |

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Tert Butyl 5 Iodobenzoic Acid and Its Analogues

Regioselective Synthesis Strategies

The regioselective construction of the 3-(tert-butyl)-5-iodobenzoic acid molecule can be approached through several distinct synthetic pathways. These strategies often involve the sequential or convergent introduction of the functional groups onto a pre-existing aromatic ring.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling utilizing iodobenzoic acid precursors or tert-butyl boronic acids)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds. nih.gov This approach can be employed for the synthesis of this compound by coupling a suitable aryl halide with an organoboron reagent. One plausible route involves the coupling of a dihalogenated benzoic acid precursor, such as 3-bromo-5-iodobenzoic acid, with a tert-butylboronic acid or a related organoboron species. The differential reactivity of the carbon-halogen bonds can be exploited to achieve selective coupling at one position.

Alternatively, a precursor such as 3-bromo-5-(tert-butyl)benzoic acid could be subjected to a Suzuki-Miyaura coupling with an iodide source, although this is a less common transformation. The success of these couplings often hinges on the choice of catalyst, ligand, and base, especially when dealing with sterically hindered substrates. diva-portal.org The general mechanism for Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

| Coupling Partners | Catalyst System | Solvent | Base | Yield (%) | Reference |

| 3-Chloroindazole and Phenylboronic acid | Pd2(dba)3 / SPhos | Dioxane/H2O | K3PO4 | 52 | nih.gov |

| 3-Chloroindazole and Phenylboronic acid | P2 (SPhos precatalyst) | Dioxane/H2O | K3PO4 | 80 | nih.gov |

| Aryl Halides and Arylboronic Acids | PdCl2(PPh3)2 | Various polar solvents | - | up to 86 | researchgate.net |

| o-Iodobenzoic acid and Acetylenic compounds | Palladium catalyst | - | - | - | thieme-connect.de |

This table presents data for analogous Suzuki-Miyaura coupling reactions to illustrate the range of conditions and yields achievable.

Directed Alkylation and Subsequent Aromatic Functionalization of Precursors

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov In the context of synthesizing this compound, one could envision a pathway starting with a directing group on the aromatic ring to guide the introduction of the tert-butyl and iodo substituents. For instance, a protected benzoic acid could be subjected to directed ortho-lithiation, followed by quenching with an electrophilic tert-butyl source. Subsequent functionalization at the 5-position could then be achieved.

Palladium-catalyzed C-H activation is another advanced method for directed functionalization. researchgate.net For example, a benzoic acid derivative could be subjected to a Pd(II)-catalyzed ortho-alkylation with an appropriate tert-butyl source. google.comorgsyn.org The carboxylic acid group itself can act as a directing group, facilitating the C-H activation at the ortho position. Subsequent halogenation would then install the iodine atom.

| Substrate | Reagent | Catalyst | Key Feature | Reference |

| Benzoic Acids | Alkyl Halides | Pd(II) | Co-oxidant free C-H alkylation | google.comorgsyn.org |

| Anisole | n-Butyllithium | - | Directed ortho-lithiation | nih.gov |

| Benzoic Acids | Epoxides | Pd(II) | Monoprotected amino acid ligands | epo.org |

This table highlights examples of directed alkylation and functionalization of benzoic acid precursors.

Selective Halogenation Procedures for Substituted Benzoic Acids

The direct and selective halogenation of an appropriately substituted benzoic acid is a key step in many synthetic routes to this compound. Starting from 3-(tert-butyl)benzoic acid, a regioselective iodination is required to introduce the iodine atom at the 5-position. Electrophilic aromatic substitution is the fundamental mechanism for this transformation. rsc.org However, controlling the regioselectivity can be challenging due to the directing effects of the existing substituents. The tert-butyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. In 3-(tert-butyl)benzoic acid, the positions ortho to the tert-butyl group are also meta to the carboxylic acid. The position para to the tert-butyl group is the 5-position, which is also meta to the carboxylic acid. Therefore, electrophilic iodination would be expected to occur at the 5-position.

Various iodinating reagents can be employed, such as iodine in the presence of an oxidizing agent (e.g., nitric acid, potassium persulfate) or N-iodosuccinimide (NIS). epo.orgrsc.org Transition metal-catalyzed C-H iodination has also emerged as a powerful tool for the selective halogenation of benzoic acids, with iridium and palladium catalysts showing promise in directing the iodination to the ortho position of the carboxylic acid. diva-portal.orgepo.org While this is not the desired regiochemistry for the target molecule, it demonstrates the level of control achievable with modern catalytic systems. A straightforward method for the Pd(II) catalyzed ortho-iodination of benzoic acids in aqueous media has been developed, using KI as the iodine source. sigmaaldrich.com

| Substrate | Reagent | Catalyst/Promoter | Product | Reference |

| Benzoic Acids | NIS | [Cp*IrCl2]2 | ortho-Iodobenzoic acids | epo.org |

| o-Methylbenzoic acid | I2 / K2S2O8 | H2SO4 / Acetic Acid | 2-Methyl-5-iodobenzoic acid | rsc.org |

| Benzoic Acids | KI / Ce(III) / H2O2 | Pd(II) | ortho-Iodobenzoic acids | sigmaaldrich.com |

This table provides examples of selective halogenation procedures for benzoic acid derivatives.

Oxidative Transformations of Substituted Aromatic Hydrocarbons to Carboxylic Acids (e.g., from methyl-substituted arenes)

An alternative synthetic approach involves the installation of the tert-butyl and iodo groups on a toluene (B28343) derivative, followed by the oxidation of the methyl group to a carboxylic acid. For instance, 3-(tert-butyl)-5-iodotoluene could be a key intermediate. The oxidation of the benzylic methyl group to a carboxylic acid is a common transformation that can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. nih.gov However, milder and more selective methods are often preferred, especially for complex molecules with sensitive functional groups.

Catalytic oxidation methods using transition metal catalysts and a terminal oxidant like air or tert-butyl hydroperoxide (TBHP) offer a more sustainable and controlled approach. sigmaaldrich.comepo.org For example, cobalt-based catalysts have been shown to be effective for the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid. rsc.org This strategy could be adapted for the oxidation of 3-(tert-butyl)-5-iodotoluene to the desired benzoic acid.

| Starting Material | Oxidant | Catalyst | Product | Yield (%) | Reference |

| p-tert-butyltoluene | Air | Cobalt acetylacetonate(II) | p-tert-butylbenzoic acid | 94.8 | rsc.org |

| Toluene | Potassium Permanganate | - | Benzoic Acid | High | nih.gov |

| Cyclohexane | tert-Butyl hydroperoxide | M-N4 catalysts | Cyclohexanol and Cyclohexanone | - | sigmaaldrich.com |

This table illustrates various oxidative transformations of aromatic hydrocarbons to carboxylic acids or related oxidized products.

Advanced Reaction Condition Optimization

The successful synthesis of this compound and its analogues often relies on the fine-tuning of reaction conditions to maximize yield and selectivity, particularly in catalytic processes.

Catalyst System Development and Ligand Design for Enhanced Efficiency (e.g., Pd-phosphine complexes)

In palladium-catalyzed cross-coupling reactions, the development of sophisticated catalyst systems is paramount for achieving high efficiency, especially with challenging substrates like sterically hindered aryl halides. The choice of ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's reactivity, stability, and selectivity. keyorganics.net For Suzuki-Miyaura couplings, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and SPhos families, have been shown to be highly effective. nih.gov These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can enable reactions to proceed at lower catalyst loadings and milder temperatures. keyorganics.net

The development of pre-catalysts, where the ligand is already coordinated to the palladium source, has also simplified the setup of these reactions and improved their reproducibility. nih.gov For instance, robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, achieving excellent yields with low catalyst loadings. The continuous innovation in ligand design and catalyst development is crucial for expanding the scope and practicality of these synthetic methodologies.

| Catalyst System | Application | Key Advantage | Reference |

| Robust acenaphthoimidazolylidene palladium complexes | Suzuki-Miyaura coupling of sterically hindered substrates | High efficiency and broad substrate tolerance | |

| Pd/BI-DIME and Pd/2 | Sterically demanding Suzuki-Miyaura couplings | Synthesis of extremely hindered biaryls | diva-portal.org |

| SPhos and XPhos ligands with Pd sources | Suzuki-Miyaura coupling of unprotected azoles | High yields for challenging substrates | nih.gov |

| Pd-AntPhos catalyst | Aryl-alkyl Suzuki-Miyaura coupling | High reactivity for sterically hindered substrates |

This table showcases advanced catalyst systems and their applications in challenging cross-coupling reactions.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is a critical factor in chemical synthesis, capable of influencing reaction rates, equilibrium positions, and the structural properties of the final product. acs.org In the context of benzoic acid derivatives, solvents can modify the self-association behavior of the molecules, which in turn affects their reactivity and crystallization.

The polarity of the solvent plays a significant role. Studies on benzoic acid have shown that in apolar solvents or those with low hydrogen bond acceptor ability (e.g., toluene, chloroform, dichloromethane), the carboxylic acid molecules tend to form hydrogen-bonded dimers. ucl.ac.uk Conversely, in polar solvents that can act as hydrogen bond acceptors (e.g., methanol, acetonitrile, DMSO), the formation of these dimers is inhibited because the solvent molecules interact with the carboxylic acid group, screening it from self-association. ucl.ac.uk This interaction with the solvent can affect the availability and reactivity of the carboxylic acid group for subsequent reactions.

The effect of solvent composition on the solubility of benzoic acid derivatives has been quantitatively studied. For instance, the solubility of various substituted benzoic acids increases with a higher mole fraction of ethanol (B145695) in ethanol-water binary mixtures, as well as with increasing temperature. jbiochemtech.com This enhanced solubility can be crucial for achieving homogeneous reaction conditions and improving reaction rates.

Below is a data table illustrating the effect of solvent composition and temperature on the molal solubility of benzoic acid and some of its derivatives.

Data sourced from a study on the thermodynamic solvation parameters of benzoic acid derivatives. jbiochemtech.com

Base Optimization for Coupling and Derivatization Reactions

The selection of an appropriate base is crucial in many reactions involving benzoic acids, particularly in coupling and derivatization processes where the carboxylate anion is a key intermediate. The strength and steric properties of the base can significantly impact reaction yields and selectivity.

In the synthesis of sulfamoyl benzoic acid analogues, for example, potassium carbonate (K₂CO₃) is effectively used in dimethylformamide (DMF) to facilitate the reaction between a substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxide and an amine. nih.gov The base is essential for deprotonating the starting materials and promoting the desired nucleophilic substitution.

Similarly, in derivatization reactions, the choice of base can be critical. For instance, in the charge-switch derivatization of lipids using 3-(chlorosulfonyl)benzoic acid, pyridine (B92270) was found to be essential for achieving a high reaction yield. beilstein-journals.org The optimization of the molar ratio of pyridine to the derivatizing agent was a key step in maximizing the efficiency of the reaction. beilstein-journals.org The base not only facilitates the reaction but can also prevent undesirable side reactions.

The table below summarizes examples of bases used in the synthesis of benzoic acid derivatives.

Strategies for Positional Isomer Control and Separation in Multi-substituted Benzoic Acids

The synthesis of a specific positional isomer of a multi-substituted benzoic acid like this compound is a significant challenge due to the directing effects of the substituents on the aromatic ring. The order of introduction of the substituents is paramount for controlling the final substitution pattern.

The electronic properties of the substituents (whether they are electron-donating or electron-withdrawing) and their steric bulk determine where subsequent groups will be added to the benzene (B151609) ring. For instance, a tert-butyl group is an ortho-, para-director, while a carboxylic acid group is a meta-director. Therefore, to synthesize this compound, a synthetic strategy must be devised that overcomes the inherent directing effects of the individual groups. One possible route could involve the Friedel-Crafts alkylation of a suitable precursor, followed by iodination and finally oxidation of a precursor group (like a methyl group) to the carboxylic acid. jeeadv.ac.in

A well-documented phenomenon in substituted benzoic acids is the "ortho-effect," where almost any substituent in the ortho position increases the acid strength of the benzoic acid. researchgate.net This effect is thought to be a combination of steric and electronic factors. Steric hindrance between the ortho substituent and the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxylate and the ring, thereby stabilizing the conjugate base and increasing acidity. researchgate.net

Once a mixture of positional isomers is formed, their separation can be challenging due to their similar physical properties. waters.com Advanced chromatographic techniques, such as UltraPerformance Convergence Chromatography (UPC²), have been successfully employed for the rapid and efficient separation of all six possible positional isomers of disubstituted benzoic acids like dimethoxybenzoic acid and dimethylbenzoic acid. waters.com

Principles of Sustainable Chemistry in Synthetic Pathway Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including benzoic acid derivatives, to reduce environmental impact and improve safety. jeeadv.ac.in Key strategies include the use of solvent-free reaction conditions and aqueous reaction media.

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), represents a powerful green chemistry tool as it often proceeds in the absence of solvents or with minimal solvent use. nih.govrsc.org This approach has been successfully applied to a variety of organic reactions, including those involving benzoic acids. beilstein-journals.org

Ball milling is a common technique used in mechanochemical synthesis. acs.org It has been demonstrated that various reactions, such as condensations, coupling reactions, and oxidations, can be carried out efficiently under these solid-state conditions. rsc.org For example, the synthesis of amides from carboxylic acids has been achieved mechanochemically using various coupling reagents. nih.gov The application of mechanochemistry can lead to higher yields, shorter reaction times, and a significant reduction in waste compared to traditional solution-based methods. nih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are traditionally carried out in organic solvents, there is a growing trend towards developing synthetic methods that are compatible with aqueous media.

For the synthesis of carboxylic acids, methods have been developed that utilize water as the solvent. For instance, a graphene oxide-based solid acid carbocatalyst has been used for the oxidation of aldehydes to carboxylic acids in water, with hydrogen peroxide as the oxidant. nih.gov This system provides an environmentally friendly alternative to traditional methods that often use hazardous reagents. Furthermore, enzymatic transformations, such as the hydrolysis of benzonitrile (B105546) derivatives to benzoic acids using nitrilase, can be performed efficiently in aqueous reaction mixtures under mild conditions. oup.com

Table of Chemical Compounds

Chemical Transformations and Mechanistic Insights into 3 Tert Butyl 5 Iodobenzoic Acid Reactivity

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety of 3-(tert-butyl)-5-iodobenzoic acid is a focal point for a variety of chemical modifications, enabling the synthesis of diverse molecular architectures.

Esterification Reactions for Molecular Diversification

Esterification of this compound is a fundamental transformation for creating a wide array of derivatives. The reaction of carboxylic acids with alcohols to form esters is a well-established method for molecular diversification. medcraveonline.com For instance, tert-butyl esters of various carboxylic acids can be synthesized, and this process can be influenced by the choice of reagents and reaction conditions. researchgate.netresearchgate.netboronmolecular.com The synthesis of tert-butyl 3-amino-5-iodobenzoate highlights a specific application of this reaction. bldpharm.com

The efficiency of esterification can be affected by steric hindrance. The bulky tert-butyl group on the aromatic ring of this compound may influence the reaction rate and yield compared to less sterically hindered analogs like 3-iodobenzoic acid. Various methods have been developed to facilitate esterification, including the use of ionic liquids as catalysts, which can promote the self-esterification of alcohols to their corresponding esters under metal-free conditions. nih.gov Additionally, tert-butyl hydroperoxide (TBHP) in the presence of a catalyst can be used for the synthesis of aryl esters from benzylic primary alcohols and aliphatic alcohols. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Phenylacetic acid | tert-Butyl alcohol | tert-Butyl phenylacetate | DMAP or calcined hydrotalcite | researchgate.net |

| Cinnamic acid | tert-Butyl alcohol | tert-Butyl cinnamate | DMAP or calcined hydrotalcite | researchgate.net |

| Benzyl (B1604629) alcohol | Benzyl alcohol | Benzyl benzoate | Ionic Liquid [EMIM]OAc, O2 | nih.gov |

| Benzyl alcohol | Ethanol (B145695) | Ethyl benzoate | Ionic Liquid [EMIM]OAc, O2 | nih.gov |

| Benzylic primary alcohols | Aliphatic alcohols | Aryl esters | TBHP, tetrabutylammonium (B224687) iodide, imidazole | organic-chemistry.org |

| Indole-5-carboxylic acid | tert-Butyl trichloroacetimidate | tert-Butyl indole-5-carboxylate | Not specified | researchgate.net |

Amidation and Peptide Coupling in Biomolecular Conjugation

The formation of amides from this compound is a critical reaction for creating stable linkages in biomolecular structures. Amidation can be achieved by reacting the carboxylic acid with amines. For instance, acid anhydrides react with two molar equivalents of an amine to produce amides. libretexts.org A scalable Ritter reaction provides a method for synthesizing t-butyl amides from nitriles and tert-butyl acetate. orgsyn.org

In the context of peptide synthesis, hypervalent iodine(III) reagents have emerged as effective coupling agents. nih.gov For example, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), in combination with a phosphine (B1218219) and an organic base, can mediate the coupling of standard and sterically hindered amino acids to form dipeptides. nih.gov This method is applicable in both solution-phase and solid-phase peptide synthesis. nih.gov

Anhydride and Acyl Halide Formation for Activated Carboxylic Acid Derivatives

To enhance the reactivity of the carboxylic acid group, this compound can be converted into more reactive derivatives such as acid anhydrides and acyl halides. Acid anhydrides can be synthesized by the reaction of a carboxylic acid with an acid chloride. masterorganicchemistry.com These anhydrides are valuable intermediates that can react with various nucleophiles. For example, they react with alcohols to form esters and a carboxylate byproduct, and with water to hydrolyze back to two carboxylic acid molecules. libretexts.org

Reactivity and Derivatization of the Iodine Substituent

The iodine atom on the aromatic ring of this compound serves as a versatile handle for introducing further molecular complexity through various coupling reactions and for the synthesis of hypervalent iodine species.

Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi coupling)

The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing conjugated enynes and arylalkynes and has been widely applied in the synthesis of complex molecules and organic materials. wikipedia.orgresearchgate.net The reaction is typically carried out under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. beilstein-journals.orgresearchgate.net This reaction is instrumental in forming substituted alkenes. Mechanochemically activated Heck couplings have been developed for the synthesis of 3-vinylindazoles. beilstein-journals.org

Negishi Coupling: This reaction couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.orgnih.gov It is a versatile method for forming C-C bonds and can be used to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgthieme-connect.de The reaction is catalyzed by palladium or nickel complexes. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Conjugated Enyne/Arylalkyne | libretexts.orgwikipedia.orgorganic-chemistry.org |

| Heck Coupling | Unsaturated Halide + Alkene | Pd catalyst, Base | Substituted Alkene | beilstein-journals.orgresearchgate.net |

| Negishi Coupling | Organic Halide + Organozinc Compound | Pd or Ni catalyst | C-C coupled product | wikipedia.orgorganic-chemistry.orgnih.gov |

Synthesis and Application of Hypervalent Iodine Species (e.g., I(III) and I(V) derivatives)

The iodine atom in this compound can be oxidized to form hypervalent iodine compounds, which are powerful and selective oxidizing agents in organic synthesis. nih.govresearchgate.netchim.it

Hypervalent Iodine(III) Reagents: These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are widely used for various oxidative transformations. chim.itacs.orgresearchgate.net They can be generated in situ from iodoarenes and are involved in reactions like oxidations, halogenations, and aminations. nih.govorganic-chemistry.org The structure and reactivity of these compounds are often explained by the presence of a linear, three-center-four-electron hypervalent bond. nih.gov

Hypervalent Iodine(V) Reagents: Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are potent oxidants. nih.govnsf.govpsu.edu IBX can be prepared by the oxidation of 2-iodobenzoic acid. psu.edu These reagents are used for the oxidation of alcohols to aldehydes and ketones. nsf.govpsu.edu Modified IBX derivatives have been developed to improve solubility and reactivity. arkat-usa.org The catalytic use of hypervalent iodine(V) species, often with a co-oxidant like oxone, has been explored for various oxidative transformations. nsf.govarkat-usa.org

The development of tandem reactions that incorporate the iodoarene moiety into the final product after an oxidation step addresses the atom economy of these transformations. core.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) reactions involving the displacement of the iodine atom in this compound are a key transformation for introducing various functional groups. The reactivity of the C-I bond towards nucleophilic attack is influenced by the electronic properties of the other substituents on the aromatic ring. In this molecule, the carboxylic acid group (-COOH) acts as a deactivating group through its electron-withdrawing inductive and resonance effects, while the tert-butyl group is a weak activating group.

The iodine atom can be displaced by a range of nucleophiles, a reaction fundamental to its utility as a synthetic building block. For analogous iodobenzoic acid derivatives, reagents such as amines and thiols can serve as effective nucleophiles to generate substituted aminobenzoic acids and thioethers, respectively. The efficiency of these substitution reactions can depend on the reaction conditions and the nature of the nucleophile.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-withdrawing carboxylate group, particularly when deprotonated, can help to stabilize this intermediate, thereby facilitating the substitution. The final step is the departure of the iodide ion to restore the aromaticity of the ring.

A table of potential SNAr reactions for this compound, based on the reactivity of similar iodoaromatic compounds, is presented below.

| Nucleophilic Reagent | Potential Product |

| Amines (R-NH₂) | 3-(tert-Butyl)-5-(alkylamino)benzoic acid |

| Thiols (R-SH) | 3-(tert-Butyl)-5-(alkylthio)benzoic acid |

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic aromatic substitution (SEAr) represents a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org In this compound, the regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the tert-butyl group, the iodo group, and the carboxylic acid group.

The tert-butyl group is an ortho-, para-director and an activating group. The iodo group is also an ortho-, para-director but is a deactivating group. The carboxylic acid group is a meta-director and a strong deactivating group. mnstate.edu The interplay of these electronic effects, along with steric hindrance from the bulky tert-butyl group, determines the position of electrophilic attack.

Considering the directing effects, the positions ortho to the tert-butyl and iodo groups (C2, C4, C6) and meta to the carboxylic acid group (C2, C4, C6) are electronically favored. However, the C4 and C6 positions are ortho to the bulky tert-butyl group, which will sterically hinder the approach of an electrophile. wikipedia.orglibretexts.org Therefore, the most likely position for electrophilic substitution is the C2 position, which is ortho to the iodo group and meta to both the tert-butyl and carboxylic acid groups.

In the case of nitration, the reaction would likely proceed by treatment with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org The expected major product would be 3-(tert-Butyl)-5-iodo-2-nitrobenzoic acid.

Predicted Outcome of Nitration:

| Reactant | Major Product |

| This compound | 3-(tert-Butyl)-5-iodo-2-nitrobenzoic acid |

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orgbaranlab.org

The carboxylic acid group, after in-situ deprotonation to a carboxylate, is a potent DMG. organic-chemistry.orgorganic-chemistry.org In the case of this compound, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to direct metalation to the positions ortho to the carboxylate group, which are C2 and C6. organic-chemistry.org

However, the C6 position is sterically hindered by the adjacent tert-butyl group. Therefore, lithiation is anticipated to occur preferentially at the C2 position. The resulting lithiated species can then react with a variety of electrophiles to introduce new substituents at this position.

General Scheme for DoM of this compound:

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation/Metalation | s-BuLi/TMEDA | 2-Lithio-3-(tert-butyl)-5-iodobenzoate |

| 2. Electrophilic Quench | Electrophile (E⁺) | 3-(tert-Butyl)-5-iodo-2-(E)benzoic acid |

Stereochemical Aspects of Chemical Transformations (e.g., diastereoselective or enantioselective derivatizations)

The introduction of chirality into derivatives of this compound can be achieved through various stereoselective transformations. While there is no inherent chirality in the starting material, derivatization reactions can be conducted under conditions that favor the formation of one stereoisomer over another.

One potential avenue for introducing stereochemistry is through the DoM strategy discussed previously. The reaction of the ortho-lithiated intermediate with a chiral electrophile could lead to the formation of diastereomeric products. Alternatively, the use of a chiral ligand in conjunction with the organolithium base could induce an enantioselective deprotonation, leading to an enantiomerically enriched lithiated species. Subsequent reaction with an achiral electrophile would then yield a chiral product.

For instance, in related systems, the ortho-lithiation of a phenyl sulfoxide (B87167) followed by reaction with a chiral imine electrophile has been shown to proceed with high asymmetric induction, resulting in the formation of enantiopure benzyl amines. wikipedia.org A similar strategy could potentially be adapted for this compound by first converting the carboxylic acid to a suitable chiral directing group.

Investigations into Reaction Mechanisms

Single Electron Transfer (SET) is a mechanistic pathway that can be operative in various reactions involving aryl halides, including this compound. nih.gov This mechanism involves the transfer of an electron from a donor species to an acceptor, generating radical intermediates.

In the context of reactions with organolithium reagents, such as those used in DoM, a SET pathway can compete with the concerted metalation-deprotonation mechanism. An electron transfer from the alkyllithium reagent to the aryl iodide would generate an aryl radical anion and an alkyl radical. The aryl radical anion could then lose an iodide ion to form an aryl radical.

Furthermore, in transition-metal-catalyzed cross-coupling reactions, where the iodine atom of this compound would be a reactive handle, SET pathways are often invoked. nih.govnih.gov For example, in nickel-catalyzed cross-coupling reactions, the oxidative addition of the aryl iodide to a Ni(0) complex can proceed via an initial SET from the nickel center to the aryl iodide. nih.govchemrxiv.org This forms a Ni(I) species and an aryl radical anion, which then combine to form the organonickel intermediate. The feasibility of a SET pathway is influenced by the reduction potential of the aryl iodide and the nature of the metal catalyst and ligands. nih.gov

The presence of the electron-withdrawing carboxylic acid group in this compound would make it a better electron acceptor compared to an unsubstituted iodobenzene, potentially favoring a SET mechanism in certain reactions.

Elucidation of Catalytic Cycles (e.g., for hypervalent iodine catalysis)

The reactivity of this compound as a precursor in catalytic processes, particularly in the realm of hypervalent iodine chemistry, is of significant interest. While this specific substituted iodobenzoic acid is not as commonly cited as model compounds like 2-iodobenzoic acid, its behavior can be understood through the well-established principles of hypervalent iodine catalysis. These catalytic cycles typically involve the in situ oxidation of an iodoarene to a hypervalent iodine(III) or iodine(V) species, which then acts as the primary oxidant in a variety of chemical transformations.

A generalized catalytic cycle for reactions employing this compound as a pre-catalyst is initiated by its oxidation. nih.gov This is commonly achieved using a terminal oxidant such as meta-chloroperoxybenzoic acid (mCPBA) or potassium peroxymonosulfate (B1194676) (Oxone®). acsgcipr.orgorganic-chemistry.org The resulting hypervalent iodine(III) species, a derivative of iodosylbenzene, or a hypervalent iodine(V) species, a derivative of iodylbenzene, becomes the active catalytic entity. rsc.orgnsf.gov

This active species can then participate in a wide range of oxidative transformations, including the oxidation of alcohols, the functionalization of alkenes, and α-functionalization of carbonyl compounds. nih.govbeilstein-journals.org After the substrate is oxidized, the hypervalent iodine species is reduced back to the starting this compound, which can then re-enter the catalytic cycle upon re-oxidation by the terminal oxidant. This cyclical process allows for the use of the iodoarene in substoichiometric amounts. acsgcipr.orgresearchgate.net

Role of Hyperconjugation and Inductive Effects

The chemical behavior of this compound is intrinsically linked to the electronic effects exerted by its substituents on the aromatic ring. The interplay of hyperconjugation and inductive effects from the tert-butyl, iodo, and carboxyl groups governs the electron density distribution within the molecule, thereby influencing its reactivity in various chemical transformations, including its efficacy as a hypervalent iodine pre-catalyst.

The iodo group at the 5-position is an electron-withdrawing group, primarily through a negative inductive effect (-I). intermediateorgchemistry.co.uk This is due to the higher electronegativity of iodine compared to carbon. The iodo group withdraws electron density from the aromatic ring through the sigma bond network.

The carboxylic acid group is also strongly electron-withdrawing, exhibiting a significant negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). youtube.com It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the molecule. youtube.comlibretexts.org

The following table summarizes the primary electronic effects of the substituents on the benzene (B151609) ring of this compound:

| Substituent | Position | Primary Electronic Effect | Description |

| tert-Butyl | 3 | +I (weak) | Electron-donating through induction. stackexchange.com |

| Iodo | 5 | -I (strong) | Electron-withdrawing through induction. intermediateorgchemistry.co.uk |

| Carboxylic Acid | 1 | -I, -M (strong) | Electron-withdrawing through induction and resonance. youtube.com |

Advanced Applications in Contemporary Organic Synthesis and Materials Science

A High-Value Building Block in Complex Molecule Construction

3-(tert-Butyl)-5-iodobenzoic acid has emerged as a crucial starting material and intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bulky tert-butyl group and a reactive iodine atom, provides both steric influence and a versatile handle for a variety of chemical transformations.

Intermediates in Pharmaceutical and Agrochemical Synthesis

While direct examples of this compound as an intermediate in the synthesis of specific commercial pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in molecules of biological interest. The tert-butyl group is a common feature in pharmacologically active compounds, often introduced to enhance metabolic stability or to act as a lipophilic group. The iodo- and carboxylic acid functionalities allow for a wide range of coupling reactions and modifications, making it a valuable precursor for creating libraries of compounds for drug discovery and agrochemical research. For instance, similar iodinated benzoic acid derivatives serve as key intermediates in the synthesis of complex molecules. jinbangch.comevonik.com The tert-butyl ester of 3-iodobenzoic acid is commercially available, indicating its utility as a building block in synthetic chemistry. boronmolecular.com

Enabling Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the iodine atom in this compound makes it an excellent precursor for the construction of various heterocyclic frameworks, which are core structures in many pharmaceuticals and functional materials. The iodine can be readily converted into a hypervalent iodine species, which can then mediate a range of cyclization reactions. nih.gov For example, derivatives of o-iodoxybenzoic acid (IBX), which can be prepared from the corresponding o-iodobenzoic acids, are known to facilitate the synthesis of δ-lactams, cyclic urethanes, and other important heterocyclic building blocks. nih.gov The presence of the tert-butyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a pathway to novel and complex heterocyclic systems.

Scaffold for Target-Oriented Synthesis

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a desired biological activity or material property. This compound can serve as a rigid scaffold onto which additional complexity can be built. The benzoic acid core provides a defined three-dimensional structure, and the iodo and tert-butyl groups offer distinct points for functionalization. For instance, the iodine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the molecule's structure to optimize its interaction with a biological target or to fine-tune its material properties.

Precursor for Design and Development of Advanced Reagents and Organocatalysts

A significant application of this compound lies in its role as a precursor for the development of highly efficient and selective hypervalent iodine reagents and organocatalysts. These reagents have gained prominence in modern organic synthesis due to their mild reaction conditions and environmentally benign nature.

Generation of Modified Cyclic and Non-cyclic Hypervalent Iodine Oxidants (e.g., IBX, IBA derivatives)

This compound can be oxidized to form modified hypervalent iodine(V) reagents, such as derivatives of 2-iodoxybenzoic acid (IBX). rsc.orgfrontiersin.orgorientjchem.orgpsu.edu The presence of the bulky tert-butyl group can enhance the solubility and reactivity of these oxidants compared to the parent IBX, which suffers from poor solubility in many common organic solvents. rsc.orgresearchgate.net For example, 3,5-di-tert-butyl-2-iodobenzoic acid can be catalytically converted in situ to the corresponding reactive iodine(V) species, which has been shown to be a powerful oxidant. rsc.org Similarly, it can be a precursor to modified 2-iodosobenzoic acid (IBA) derivatives, which are valuable hypervalent iodine(III) oxidants. nih.gov The ability to generate these modified reagents provides chemists with a toolbox of oxidants with tailored properties for specific applications.

| Precursor | Hypervalent Iodine Reagent | Key Features |

| This compound | Modified IBX derivative | Enhanced solubility and reactivity due to the tert-butyl group. rsc.orgresearchgate.net |

| This compound | Modified IBA derivative | Versatile hypervalent iodine(III) oxidant. nih.gov |

Catalytic Oxidations in Organic Synthesis (e.g., alcohols, diols, olefins)

The modified hypervalent iodine reagents derived from this compound are highly effective catalysts for a variety of oxidation reactions in organic synthesis. These catalytic systems often utilize a terminal oxidant, such as Oxone®, to regenerate the active hypervalent iodine species, allowing for the use of substoichiometric amounts of the iodine-containing catalyst.

These catalysts have demonstrated remarkable efficacy in the oxidation of a wide range of substrates:

Alcohols: Primary and secondary alcohols can be selectively oxidized to the corresponding aldehydes and ketones in high yields. rsc.orgnsf.govjst.go.jp The sterically hindered nature of the catalyst can lead to unique selectivities.

Diols: Vicinal diols can be oxidatively cleaved to form aldehydes or ketones, while non-vicinal diols can be converted to lactones. rsc.orgnsf.gov

Olefins: Alkenes can undergo oxidative cleavage to yield ketones or carboxylic acids. nsf.gov

The development of these catalytic systems represents a significant advancement in green chemistry, as they often replace traditional heavy-metal-based oxidants. The use of mechanochemical ball milling conditions for these oxidations further enhances their environmental credentials by enabling solvent-free reactions. rsc.org

| Substrate | Product | Catalyst System | Reference |

| Alcohols | Aldehydes/Ketones | Modified IBX derivative / Oxone® | rsc.orgnsf.gov |

| Vicinal Diols | Oxidative Cleavage Products | Modified IBX derivative / Oxone® | rsc.orgnsf.gov |

| Non-vicinal Diols | Lactones | Modified IBX derivative / Oxone® | rsc.org |

| Olefins | Ketones/Carboxylic Acids | Modified IBX derivative / Oxone® | nsf.gov |

Organocatalytic Activation and Transformations

While direct organocatalytic applications of this compound are not extensively documented, its structural motifs suggest potential roles in emerging catalytic strategies, such as C-H functionalization and cycloaddition reactions.

C-H Functionalization: The field of C-H activation aims to directly convert unreactive C-H bonds into more complex functionalities, offering a more atom-economical and efficient synthetic approach. Transition metal catalysis is a primary method for such transformations. nih.gov The carboxylic acid group in this compound can act as a directing group, positioning a metal catalyst in proximity to specific C-H bonds for selective functionalization. The iodine atom also provides a site for further synthetic modifications. While specific examples utilizing this exact molecule are not prevalent, the principles of carboxylate-assisted C-H activation are well-established. nih.gov

Cycloadditions: Cycloaddition reactions are powerful tools for constructing cyclic molecules. fiveable.menyu.edu Recent research has explored the use of η6-metalated aryl iodides as organocatalysts in Diels-Alder reactions. nih.gov The metalation of the aromatic ring enhances the halogen bonding donor ability of the iodine atom, which can accelerate the cycloaddition process. nih.gov Although not specifically demonstrated with this compound, its aryl iodide structure makes it a candidate for such catalytic applications. The bulky tert-butyl group could influence the stereoselectivity of these reactions.

Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) is a technique where molecules are assembled on an insoluble solid support, simplifying purification processes. youtube.com The choice of linker, which connects the growing molecule to the solid support, is crucial for the success of SPOS. nih.gov

While the direct use of this compound as a linker in SPOS is not widely reported, its bifunctional nature—a carboxylic acid for attachment to a resin and an iodine atom for further chemical transformations—makes it a theoretically viable candidate. For instance, it could be attached to an amino-functionalized resin via an amide bond. The immobilized aryl iodide could then serve as a handle for various cross-coupling reactions to build molecular complexity. Safety-catch linkers, which allow for cleavage from the resin after a specific chemical activation step, are an important tool in SPOS. nih.govmdpi.com The reactivity of the aryl iodide moiety could potentially be exploited in such a strategy.

Development of Polymer-Supported Reagents and Immobilized Catalysts

Immobilizing reagents and catalysts on polymer supports offers advantages in terms of recyclability and ease of purification. akjournals.com The concept involves attaching a reactive molecule to a polymer backbone.

Derivatives of 2-iodoxybenzoic acid (IBX), a well-known oxidizing agent, have been successfully supported on polymers. acs.org These polymer-supported IBX reagents have shown excellent activity in the oxidation of alcohols. Given that this compound is a precursor to hypervalent iodine compounds, it could be a valuable starting material for creating novel polymer-supported oxidizing agents. The iodine atom can be oxidized to a higher valence state, and the resulting species can be attached to a polymer support through the carboxylic acid group.

Furthermore, palladium catalysts supported on polymers functionalized with ligands like triphenylphosphine (B44618) have been used for the carbonylation of aryl iodides. researchgate.net This suggests a potential application where a catalyst system could be designed around a polymer-supported version of this compound or its derivatives.

Integration into Supramolecular Chemistry and Peptide Derivatization

Supramolecular Chemistry: The self-assembly of molecules into well-defined, non-covalently linked structures is the focus of supramolecular chemistry. The 3,5-disubstituted pattern of this compound makes it an interesting building block for creating supramolecular assemblies. The carboxylic acid group can form robust hydrogen bonds, while the iodine atom can participate in halogen bonding, another important non-covalent interaction. Studies on related 3,5-disubstituted benzoic acids, such as 3,5-dinitrobenzoic acid and 3,5-di(1H-imidazol-1-yl)benzoic acid, have demonstrated their ability to form extended supramolecular structures through a combination of hydrogen bonding and other interactions. mdpi.comnih.gov The interplay of these interactions with the sterically demanding tert-butyl group can lead to novel supramolecular architectures. rsc.orguni-bayreuth.de

Peptide Derivatization: The chemical modification of peptides is crucial for enhancing their properties, such as metabolic stability and cell permeability, and for introducing labels for analytical purposes. nih.gov Iodobenzoic acid derivatives have been used for peptide modification. For example, iodophenyl isothiocyanate can be reacted with the amine groups of peptides to introduce an iodo-functionalized tag. nih.gov This tag can then be used in advanced mass spectrometry techniques for structural analysis. nih.gov The carboxylic acid of this compound could be activated and coupled to the N-terminus or side chains of amino acids in a peptide sequence, introducing both a bulky group and a reactive iodine atom for further functionalization.

Potential Applications in Polymer and Resin Production

Benzoic acid and its derivatives have been used as modifiers in the production of polymers and resins, such as alkyd resins and polyesters, to control properties like viscosity, hardness, and drying time. nih.gov While specific data on the incorporation of this compound into polymers is limited, its structural features suggest potential utility. The carboxylic acid group can participate in polycondensation reactions with polyols to form polyesters. The bulky tert-butyl group would likely impact the polymer's physical properties, potentially increasing its solubility in non-polar solvents and affecting its thermal characteristics. The iodine atom could serve as a site for post-polymerization modification, such as cross-linking, to enhance the mechanical strength and durability of the resulting material.

Role as a Ligand in Coordination Chemistry and Metal Complexes

The carboxylate group of this compound can act as a ligand to coordinate with metal ions, forming metal complexes and metal-organic frameworks (MOFs). nih.govnih.gov MOFs are crystalline materials with a porous structure, constructed from metal nodes and organic linkers. mdpi.comcsic.esescholarship.org The structure and properties of the MOF are determined by the geometry of the ligand and the coordination preference of the metal ion.

The 3,5-disubstitution pattern of the benzoic acid can lead to the formation of specific network topologies. rsc.org The bulky tert-butyl groups would influence the packing of the ligands and the size and shape of the pores within the MOF. The iodine atoms could be exposed within the pores, offering potential sites for catalytic activity or for the specific binding of guest molecules. While no crystal structures of MOFs containing this compound as a ligand are currently reported, the vast research on MOFs with other functionalized benzoic acids suggests this is a promising area for exploration. nih.govrsc.org

Below is a table summarizing the potential applications of this compound in various fields.

| Field | Application | Key Structural Feature(s) |

| Organocatalysis | Potential C-H functionalization directing group; Potential catalyst in cycloadditions | Carboxylic acid, Aryl iodide |

| Solid-Phase Synthesis | Potential bifunctional linker | Carboxylic acid, Aryl iodide |

| Polymer-Supported Reagents | Precursor for immobilized oxidizing agents | Aryl iodide, Carboxylic acid |

| Supramolecular Chemistry | Building block for self-assembled structures | Carboxylic acid, Aryl iodide, tert-Butyl group |

| Peptide Derivatization | Modification of peptides for enhanced properties | Carboxylic acid, Aryl iodide |

| Polymer Production | Monomer for modified polyesters and resins | Carboxylic acid, tert-Butyl group, Aryl iodide |

| Coordination Chemistry | Ligand for metal complexes and MOFs | Carboxylic acid, tert-Butyl group, Aryl iodide |

Theoretical and Computational Chemistry of 3 Tert Butyl 5 Iodobenzoic Acid

Electronic Structure Calculations and Charge Distribution Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(tert-butyl)-5-iodobenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate the distribution of electron density and the nature of its molecular orbitals. psu.edunih.gov

The analysis of the electronic structure reveals the influence of the substituents on the aromatic ring. The tert-butyl group, being an alkyl group, acts as a weak electron-donating group through an inductive effect. Conversely, the iodine atom is electronegative and acts as an electron-withdrawing group via induction, but it can also donate electron density to the ring through resonance. DFT studies on similar iodobenzoic acids show that the interplay of these effects governs the electron density at different positions on the ring. scilit.com The carboxylic acid group is a strong electron-withdrawing group, further polarizing the molecule.

Calculations of molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic attack. The iodine atom also exhibits a region of positive potential on its outermost surface (a "sigma-hole"), which is characteristic of heavier halogens and allows for halogen bonding interactions. Analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. In substituted benzoic acids, the HOMO is typically located over the substituted aromatic ring, while the LUMO is often centered on the carboxylic acid moiety and the ring itself. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p))

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar substituted benzoic acids. Actual values would require specific computation for this molecule.

Steric Effects and Conformational Analysis of the tert-Butyl Moiety

The tert-butyl group is exceptionally bulky and its presence on the benzene (B151609) ring imposes significant steric constraints. libretexts.org Conformational analysis, often performed using molecular mechanics (MM) or DFT methods, is essential to determine the most stable three-dimensional arrangement of the molecule. upenn.eduacs.org

The primary focus of conformational analysis for this compound is the rotational barrier of the tert-butyl group and the carboxylic acid group relative to the plane of the benzene ring. Due to steric hindrance from the adjacent hydrogen atoms on the ring, the rotation of the tert-butyl group is not free. The lowest energy conformation is likely one where the C-C bonds of the tert-butyl group are staggered with respect to the plane of the ring to minimize steric clash. acs.org

Similarly, the carboxylic acid group's orientation is influenced by both electronic effects and potential intramolecular interactions. While it prefers to be coplanar with the benzene ring to maximize conjugation, steric hindrance from the meta-substituents can cause it to twist out of the plane. In the case of 3,5-disubstitution, this effect is less pronounced than with ortho-substituents. nih.gov Computational studies can quantify the energy penalty associated with these rotations, providing insight into the molecule's flexibility. The steric bulk of the tert-butyl group is a dominant factor, influencing not only the conformation but also how the molecule can interact with other molecules, such as in crystal packing or at a receptor binding site. nih.gov

Table 2: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (Ring-COOH) | Relative Energy (kcal/mol) | Dihedral Angle (Ring-C(CH3)3) | Relative Energy (kcal/mol) |

| 0° (Planar) | 0.0 | 0° (Eclipsed) | 0.0 |

| 30° | 0.5 | 30° | 2.5 |

| 60° | 1.8 | 60° (Staggered) | 0.8 |

| 90° (Perpendicular) | 3.0 | 90° | 2.2 |

Note: This table presents a simplified, hypothetical energy profile to illustrate the concept of rotational barriers. Actual energy values would be determined through detailed computational scans.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling reaction pathways, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, which utilize the carbon-iodine bond. nii.ac.jpnih.govlibretexts.org

Modeling these reactions involves calculating the energies of the reactants, intermediates, transition states, and products along the reaction coordinate. For a Sonogashira coupling, this would include modeling the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a copper acetylide, and finally reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.com

The presence of the tert-butyl and carboxylic acid groups would significantly influence the reaction energetics. The steric bulk of the tert-butyl group could hinder the approach of the bulky palladium catalyst to the iodine atom, potentially increasing the activation energy for the oxidative addition step compared to a less hindered iodobenzoic acid. rsc.org Conversely, the electronic effects of the substituents can modulate the reactivity of the C-I bond. The computational analysis of the transition state structures would reveal the precise geometry at the point of highest energy, providing insights into the factors that stabilize or destabilize it. This knowledge is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Prediction of Spectroscopic Properties and Chemical Shifts

Theoretical methods can accurately predict various spectroscopic properties, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. For this compound, calculating the ¹H and ¹³C NMR chemical shifts is particularly useful for structure verification. youtube.com

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov The predicted shifts are influenced by the electronic environment of each nucleus. In the ¹H NMR spectrum, the aromatic protons would appear in the 6.5-8.0 ppm range. libretexts.org The electron-withdrawing nature of the iodine and carboxylic acid groups would generally deshield the aromatic protons, shifting them downfield. youtube.com

In the ¹³C NMR spectrum, the carbons of the aromatic ring typically resonate between 120-150 ppm. libretexts.org The carbon attached to the iodine (C-I) would experience a significant upfield shift due to the "heavy atom effect," a phenomenon well-documented for bromo- and iodo-substituted benzenes. nih.gov The carbon bearing the tert-butyl group and the quaternary carbon of the tert-butyl group itself would also have characteristic chemical shifts. Comparing the calculated spectrum with an experimental one is a powerful tool for confirming the molecular structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 170.5 | Carboxylic acid carbonyl carbon. |

| C1 (-COOH) | 135.2 | Aromatic carbon attached to the carboxyl group. |

| C2 | 138.1 | Aromatic CH, ortho to -COOH, meta to -I. |

| C3 (-C(CH3)3) | 152.0 | Aromatic carbon attached to the tert-butyl group. |

| C4 | 129.5 | Aromatic CH, para to -COOH. |

| C5 (-I) | 94.8 | Aromatic carbon attached to iodine (heavy atom effect). |

| C6 | 132.4 | Aromatic CH, ortho to -COOH, meta to -C(CH3)3. |

| -C(CH3)3 | 34.9 | Quaternary carbon of the tert-butyl group. |

| -C(CH3)3 | 31.2 | Methyl carbons of the tert-butyl group. |

Note: These are estimated values based on substituent effects and data for similar compounds. rsc.orgnih.gov Precise prediction requires specific quantum chemical calculations.

Quantitative Structure-Activity Relationships (QSAR) for Functional Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. dergipark.org.tr For functional derivatives of this compound, QSAR models can be developed to predict their efficacy for a specific biological target, such as the farnesoid X receptor (FXR), for which some benzoic acid derivatives act as antagonists. nih.gov

To build a QSAR model, one would first synthesize a library of derivatives, for example, by modifying the carboxylic acid group (e.g., forming amides or esters) or by replacing the iodine via cross-coupling reactions. The biological activity of these compounds would then be measured experimentally. In parallel, a set of molecular descriptors for each compound is calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). nih.govnih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate a mathematical equation that relates the descriptors to the observed activity. dergipark.org.tr A robust QSAR model not only explains the observed structure-activity relationships but can also be used to predict the activity of novel, yet-to-be-synthesized compounds. This predictive power can guide the design of more potent and selective derivatives, accelerating the drug discovery process. nih.gov For derivatives of this compound, key descriptors would likely include those related to the hydrophobicity and steric bulk of the substituents. nih.govnih.gov

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(tert-Butyl)-5-iodobenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms present in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their relative positions. The tert-butyl group would produce a characteristic singlet, integrating to nine protons, typically found in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound, including the carboxyl carbon, the aromatic carbons, and the carbons of the tert-butyl group, would give a distinct signal. docbrown.info The chemical shift of the carboxyl carbon appears significantly downfield, while the aromatic carbons appear in the intermediate region, with their specific shifts influenced by the iodine and tert-butyl substituents. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic chemical shifts in the aliphatic region. chemicalbook.com

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous structures.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | > 10 | Singlet (broad) | -COOH |

| ¹H | 7.5 - 8.5 | Multiplet | Aromatic C-H |

| ¹H | ~1.3 | Singlet | -C(CH₃)₃ |

| ¹³C | > 165 | Singlet | -COOH |

| ¹³C | 125 - 155 | Singlets | Aromatic C-H & C-tert-Butyl |

| ¹³C | ~95 | Singlet | Aromatic C-I |

| ¹³C | ~35 | Singlet | -C(CH₃)₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition and molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the differentiation between compounds with the same nominal mass.

For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₃IO₂. The technique provides an exact mass measurement that corresponds to the theoretical mass calculated from the most abundant isotopes of carbon, hydrogen, iodine, and oxygen. This high level of accuracy is essential for unequivocally identifying the compound and distinguishing it from potential isomers or impurities. mdpi.com The experimentally determined monoisotopic mass from HRMS would be compared against the calculated value of 304.0011 g/mol to verify the molecular formula. matrixscientific.comsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several key absorption bands. docbrown.infonist.gov A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which often overlaps with C-H stretching vibrations. docbrown.info A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. docbrown.info Absorptions related to the C-H bonds of the tert-butyl group and the aromatic ring are also expected. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. The Raman spectrum would likely show strong signals for the aromatic ring vibrations and the C-C skeletal vibrations of the tert-butyl group. The C-I bond, which can be difficult to observe in IR, may also be detectable in the low-frequency region of the Raman spectrum. azom.comaps.orgdoi.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Functional Group |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) | IR | -COOH |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | -C(CH₃)₃ |

| C=O Stretch | 1680 - 1710 | IR, Raman | -COOH |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Benzene Ring |

| C-O Stretch | 1210 - 1320 | IR | -COOH |

X-ray Diffraction for Single-Crystal Structural Determination

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS, chiral chromatography)

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile compounds like benzoic acid derivatives. ekb.eghelixchrom.com A typical setup would involve a C18 stationary phase column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. rsc.orgusda.gov Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. The method can be optimized to achieve baseline separation of the target compound from any impurities, allowing for accurate quantification of purity. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of this compound typically requires derivatization (e.g., esterification to its methyl or trimethylsilyl ester) to increase its volatility and thermal stability. hzdr.denist.gov The derivatized compound is then separated on a capillary column based on its boiling point and interaction with the stationary phase. lcms.czjeol.com The mass spectrometer detector provides both quantitative data and mass spectra of the eluting peaks, which aids in the identification of impurities. jmchemsci.comnih.gov

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides a fundamental verification of a compound's empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, oxygen, and in this case, iodine). This technique involves the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting combustion gases.

For this compound (C₁₁H₁₃IO₂), the theoretical elemental composition is calculated based on its molecular weight of 304.13 g/mol . The experimental values obtained from elemental analysis must fall within a narrow margin of error of these theoretical values to confirm the purity and elemental composition of the synthesized compound. elementalmicroanalysis.comelementalmicroanalysis.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 43.45% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.31% |

| Iodine | I | 126.90 | 1 | 126.90 | 41.72% |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.52% |

| Total | | | | 304.123 | 100.00% |

Future Research Trajectories and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Routes for 3-(tert-Butyl)-5-iodobenzoic Acid

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. Future research will likely prioritize greener routes for the production of this compound, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas of innovation include:

Aqueous-Phase Synthesis: Capitalizing on the unique properties of water, new protocols could be developed that use water as the sole reaction medium. acs.orgacs.org This approach eliminates the need for volatile organic solvents, aligning with the principles of green chemistry. acs.orgacs.org The dual hydrogen-bonding and phase-separation properties of water can be leveraged to drive reactions under mild conditions. acs.org

Metal-Free Catalysis: Research into transition-metal-free reactions is a significant trend. rsc.org For substituted benzoic acids, methods using inexpensive and readily available reagents like tosyl azide (B81097) for transformations under metal-free conditions are being explored. rsc.org Another approach involves the use of catalysts such as TBHP/oxone, which can operate effectively under solvent-free conditions. researchgate.net

Continuous Oxidation Processes: The use of oxygen as a green and inexpensive oxidant in continuous reaction apparatuses presents a scalable and safer alternative to batch processing. wipo.intscispace.com This method reduces waste and improves oxygen utilization, enhancing both the safety and yield of substituted benzoic acid synthesis. wipo.intscispace.com

| Green Synthesis Strategy | Principle | Potential Advantages | Relevant Research Focus |

| Aqueous Media Synthesis | Utilizes water as the reaction solvent, leveraging its hydrogen-bonding and phase-separation properties. acs.orgacs.org | Elimination of organic solvents, mild reaction conditions, simplified purification. acs.orgacs.org | Developing water-compatible catalysts and reaction conditions for the iodination and functionalization of tert-butyl benzoic acid. |

| Metal-Free Catalysis | Employs organocatalysts or simple reagents to avoid contamination with heavy metals. acs.orgrsc.org | Reduced toxicity of products, lower cost, and environmental impact. acs.orgrsc.org | Exploring reagents like tosyl azide or catalyst systems like TBHP/oxone for the synthesis of the target molecule. rsc.orgresearchgate.net |

| Continuous Flow Oxidation | Uses oxygen as the oxidant in a continuous reactor system. wipo.intscispace.com | Enhanced safety, improved oxygen utilization, scalability, and reduced waste generation. wipo.intscispace.com | Optimization of catalyst, solvent, and reaction parameters for the continuous oxidation of 3-tert-butyl-5-iodotoluene. |

| Waste Valorization | Recovering valuable aromatic compounds from industrial residues of benzoic acid production. epa.gov | Circular economy approach, reduced environmental pollution, economic benefits. epa.gov | Investigating separation techniques for isolating functionalized benzoic acids from complex industrial waste streams. |

Design of Next-Generation Catalytic Systems Employing Derivatives of the Compound

Derivatives of iodobenzoic acids have demonstrated significant potential as catalysts in various organic transformations. The specific substitution pattern of this compound makes its derivatives particularly promising candidates for the development of novel, highly efficient catalytic systems.

The hypervalent iodine derivatives, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid, are of particular interest. digitellinc.comlookchem.com Research has shown that these compounds can act as true catalysts in various reactions. lookchem.com For instance, IBA derivatives are effective in the selective synthesis of p-quinones, which are important intermediates for pharmaceuticals and natural products. digitellinc.com The synthesis of these hypervalent iodine catalysts can be achieved under mild conditions using oxidants like Oxone®, meeting green chemistry standards. digitellinc.com

The influence of substituents on the benzene (B151609) ring is crucial for catalytic activity. Studies on substituted o-iodoso- and o-iodoxybenzoic acids have revealed that lipophilic groups, such as the tert-butyl group, can significantly enhance reaction rates in hydrolysis reactions. lookchem.com This suggests that catalysts derived from this compound could exhibit superior performance due to the presence of the bulky, lipophilic tert-butyl substituent. Future work will focus on synthesizing and evaluating such derivatives for a range of catalytic applications, including selective oxidations and the hydrolysis of esters. digitellinc.comlookchem.com

Exploration of this compound in Advanced Materials and Nanotechnology

The unique combination of a carboxylic acid group, a bulky tert-butyl group, and an iodine atom makes this compound an excellent building block for advanced materials, particularly in the realm of Metal-Organic Frameworks (MOFs) and functionalized nanoparticles.